METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE
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Overview
Description
METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a methyl ester group, a 4-methylphenyl group, and a tetrazole ring connected via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE typically involves multiple steps. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide to form 4-methylphenylthiocarbazide. This intermediate is then cyclized with sodium azide to form the tetrazole ring. The final step involves esterification with methyl chloroacetate under basic conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave activation to enhance reaction rates and yields. For instance, the oxidation of 5-arylsulfanyltetrazoles using hydrogen peroxide in acetic acid can be optimized using microwave activation, reducing reaction times and increasing selectivity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Sulfinyl and Sulfonyl Derivatives: Oxidation reactions typically yield sulfinyl and sulfonyl derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific chemical properties, such as catalysts and polymers.
Mechanism of Action
The mechanism by which METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The tetrazole ring can also interact with various biological receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone)
Uniqueness
METHYL 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-3-5-9(6-4-8)15-11(12-13-14-15)18-7-10(16)17-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPDMFDVSBKRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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